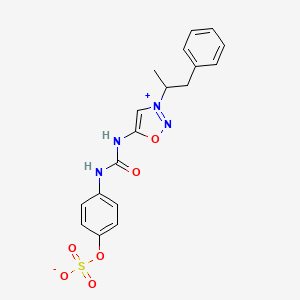

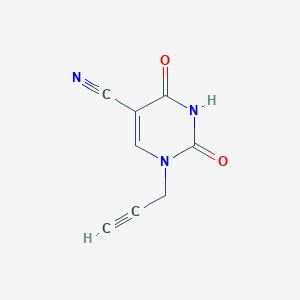

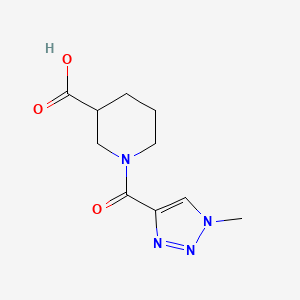

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine

Overview

Description

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine, also known as CPDM, is a novel morpholine derivative with potential applications in the pharmaceutical, agrochemical, and biotechnological industries. CPDM is a chiral molecule, meaning it has two non-superimposable mirror images, which makes it an attractive target for asymmetric synthesis. CPDM has been studied for its ability to act as a chiral shift reagent, and its use in the synthesis of various compounds.

Scientific Research Applications

Hemodynamic Profile Investigation

The compound (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine has been investigated for its effects on systemic, pulmonary, renal, and coronary circulation and myocardial contractility. In studies conducted on conscious dogs, it was found to induce a decrease in systemic arterial blood pressure, increase coronary and renal blood flows, and decrease pulmonary resistance, suggesting its potential as a vasodilator similar to hydralazine (Di Francesco et al., 1986).

Design and Synthesis for Analgesic Agents

Research into the design and synthesis of derivatives of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine has led to the development of compounds with potential analgesic properties. An efficient and environmentally benign synthesis method was developed, leading to compounds that showed promising analgesic activity in in vivo studies (Aggarwal et al., 2020).

Molecular Structure and Vibrational Analysis

Studies on the molecular structure and vibrational analysis of derivatives of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine have been conducted to understand their quantum chemical properties. These studies provide insights into the compound's NMR chemical shifts, vibrational frequency values, and electrostatic potential surface, contributing to the understanding of its chemical behavior and potential pharmaceutical applications (Medetalibeyoğlu et al., 2019).

Electrochemical Fluorination Studies

Electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives has been explored, highlighting the synthesis process and the resulting fluorinated compounds. These studies reveal the chemical transformations and potential applications of the fluorinated derivatives in various fields (Takashi et al., 1998).

Antihypertensive Vasodilator Investigations

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine has also been studied as a new long-acting antihypertensive vasodilator. Research demonstrates its efficacy in reducing blood pressure in various animal models, providing a basis for its potential use in managing hypertension (Baldoli et al., 1985).

Synthesis and Bioevaluation as Cytotoxic Agents

Recent studies have explored the synthesis and bioevaluation of 6-chloropyridazin-3-yl derivatives, including (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine, as cytotoxic agents. These compounds have shown potential against various cancer cell lines, indicating their promise as therapeutic agents in cancer treatment (Mamta et al., 2019).

properties

IUPAC Name |

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUHTJTZKNOQKX-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)

![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)